molecular formula C16H14N6OS B2882489 N-(4-(1H-tetrazol-1-yl)phenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine CAS No. 1797204-32-0

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine

Cat. No.: B2882489
CAS No.: 1797204-32-0
M. Wt: 338.39
InChI Key: AKQSLLQAXVDDRH-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C16H14N6OS and its molecular weight is 338.39. The purity is usually 95%.
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Scientific Research Applications

Multi-Stimuli Responsive Materials

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine and similar compounds have been explored for their multi-stimuli responsive behaviors, particularly in the context of novel materials development. Xiao-lin Lu and M. Xia (2016) highlighted the potential of such compounds in creating security inks. Their study introduced a novel V-shaped molecule that exhibits pronounced fluorescence and mechano-chromic activity under different stimuli, such as mechanical force or changes in pH, demonstrating its utility in security applications without the need for covering agents (Lu & Xia, 2016).

Chemical Synthesis and Structural Analysis

Compounds with a thiazole core, including derivatives of this compound, have been synthesized and analyzed for their structural properties. Adeel et al. (2017) reported on the synthesis of aminothiazole derivatives, emphasizing their significance in developing materials with diverse biological applications. The study detailed the chemical synthesis, structural confirmation, and theoretical analysis of these compounds, underscoring their potential in various scientific and industrial applications (Adeel et al., 2017).

Electronic and Spectroscopic Studies

Further investigation into the electronic and structural characteristics of thiazole derivatives was conducted by Lyakhov et al. (2008), who explored the geometric features and intermolecular interactions of tetrazole-amine derivatives. Their research provides valuable insights into the conjugation patterns and molecular packing of these compounds, which are critical for understanding their electronic properties and potential applications in material science (Lyakhov et al., 2008).

Catalytic and Bioactive Applications

Compounds incorporating the thiazole and tetrazole moieties are also studied for their catalytic activities and bioactive properties. Mariappan et al. (2016) described the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy. This methodology highlights the compound's potential in catalytic applications, offering a metal-free approach for synthesizing biologically potent molecules (Mariappan et al., 2016).

Properties

IUPAC Name

4-(2,5-dimethylfuran-3-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c1-10-7-14(11(2)23-10)15-8-24-16(19-15)18-12-3-5-13(6-4-12)22-9-17-20-21-22/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQSLLQAXVDDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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